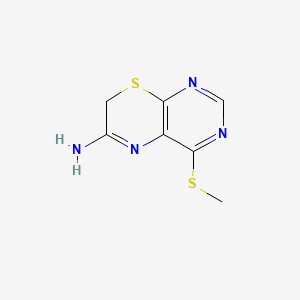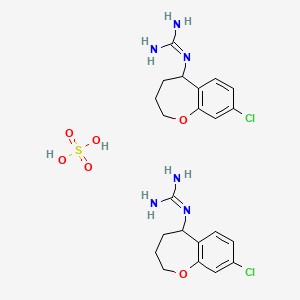![molecular formula C9H21O2PS2 B14662514 O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate CAS No. 50728-08-0](/img/structure/B14662514.png)
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate is a chemical compound with the molecular formula C9H21O2PS2. It is known for its unique structure, which includes an ethyl group, a sulfanyl group, and a propylphosphonothioate moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate typically involves the reaction of propylphosphonothioic acid with ethyl alcohol and 2-(ethylsulfanyl)ethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the ethyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonothioates.
科学的研究の応用
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Used in the production of pesticides and other agrochemicals.
作用機序
The mechanism of action of O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate: Similar structure but with an ethyl group instead of a propyl group.
O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate: Contains a cyclohexyl group instead of a propyl group.
Uniqueness
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
特性
CAS番号 |
50728-08-0 |
|---|---|
分子式 |
C9H21O2PS2 |
分子量 |
256.4 g/mol |
IUPAC名 |
1-[ethoxy(2-ethylsulfanylethylsulfanyl)phosphoryl]propane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-7-12(10,11-5-2)14-9-8-13-6-3/h4-9H2,1-3H3 |
InChIキー |
ITELISRZYXCIFG-UHFFFAOYSA-N |
正規SMILES |
CCCP(=O)(OCC)SCCSCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)



![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)

